molecular formula C14H15NO B1289255 3-(Benzyloxy)-N-methylaniline CAS No. 33905-38-3

3-(Benzyloxy)-N-methylaniline

Cat. No.: B1289255
CAS No.: 33905-38-3
M. Wt: 213.27 g/mol
InChI Key: SBFJOCBTUYEOOD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It consists of a benzyloxy group attached to the third carbon of the aniline ring and a methyl group attached to the nitrogen atom

Scientific Research Applications

3-(Benzyloxy)-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

It is known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound with an organic halide . The benzyloxy group in 3-(Benzyloxy)-N-methylaniline could potentially participate in this reaction.

Biochemical Pathways

It is known that benzylic compounds can undergo oxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, depending on the specific context and environment.

Result of Action

It is known that benzylic compounds can undergo various chemical reactions, including oxidation and reduction . These reactions could potentially lead to various molecular and cellular effects, depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which benzyloxy compounds are often used, requires specific reaction conditions . Additionally, the oxidation and reduction reactions of benzylic compounds can be influenced by factors such as temperature and the presence of specific catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-nitroaniline with benzyl alcohol, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)aniline: Lacks the methyl group on the nitrogen atom.

    N-methyl-3-aminophenol: Contains a hydroxyl group instead of a benzyloxy group.

    3-(Methoxy)-N-methylaniline: Has a methoxy group instead of a benzyloxy group.

Uniqueness

3-(Benzyloxy)-N-methylaniline is unique due to the presence of both the benzyloxy and methyl groups, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

N-methyl-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFJOCBTUYEOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625570
Record name 3-(Benzyloxy)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33905-38-3
Record name 3-(Benzyloxy)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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